molecular formula C13H9ClN2OS2 B2652337 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 896675-82-4

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2652337
CAS RN: 896675-82-4
M. Wt: 308.8
InChI Key: VWCPZAFVWATXBK-UHFFFAOYSA-N
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Description

“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The compound was synthesized and tested in vitro against Mtb using Isoniazid as a positive control .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, and its analysis involves understanding the interactions between its various components. Molecular docking studies of the compound have been conducted against the target DprE1 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are complex. The compound has a molecular weight of 419.31 g/mol . Its infrared spectra showed characteristic absorption bands at various frequencies .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    The novel compound N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is synthesized using various methods, such as cyclization of thioamide with 2-chloroacetoacetate. This process yields significant results, as seen in compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which demonstrate similar synthesis techniques (Tang Li-jua, 2015).

  • Structural Elucidation

    The characterization of such compounds involves using techniques like IR, 1H NMR, and MS spectra to establish the structures of the products, providing a deeper understanding of their chemical nature and potential applications (Tang Li-jua, 2015).

Biological Activities

  • Antitumor Activity

    Some derivatives of this compound show promising antitumor effects. Studies reveal that certain compounds within this class have the ability to inhibit the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Y. Ostapiuk, D. A. Frolov, V. Matiychuk, 2017).

  • Antibacterial and Antifungal Activities

    The derivatives of this compound have been found to exhibit potent antibacterial and antifungal properties. This highlights their potential use in developing new pharmaceuticals for treating various infections (A. Isloor, B. Kalluraya, K. Sridhar Pai, 2010).

Material Science Applications

  • Electrochemical Applications

    Some derivatives of this compound, such as those involving thiophene rings, have been studied for their electrochemical properties. These studies are critical for the development of materials with specific electronic characteristics, potentially useful in various industrial applications (A. Aydın, I. Kaya, 2013).

  • Polymer Solar Cells

    Some copolymers containing derivatives of this compound have been used in the production of high-efficiency polymer solar cells. This demonstrates the compound's potential in renewable energy technologies (Ruiping Qin et al., 2009).

Mechanism of Action

The compound exhibits anti-tubercular activity against Mtb with a MIC value of 1.95 μg mL −1 . Its mechanism of action involves molecular docking against the InhA enzyme, showing a better binding affinity of −9.3 kcal mol −1 .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 . This indicates that it has potential toxicity and can cause eye irritation.

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-7-5-8(14)6-10-11(7)15-13(19-10)16-12(17)9-3-2-4-18-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCPZAFVWATXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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